1-(3-Methylbenzyl)piperidine-2,4-dione
CAS No.:
Cat. No.: VC18810637
Molecular Formula: C13H15NO2
Molecular Weight: 217.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15NO2 |
|---|---|
| Molecular Weight | 217.26 g/mol |
| IUPAC Name | 1-[(3-methylphenyl)methyl]piperidine-2,4-dione |
| Standard InChI | InChI=1S/C13H15NO2/c1-10-3-2-4-11(7-10)9-14-6-5-12(15)8-13(14)16/h2-4,7H,5-6,8-9H2,1H3 |
| Standard InChI Key | WXUUCHZBADTBRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CN2CCC(=O)CC2=O |
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of a six-membered piperidine ring with ketone groups at positions 2 and 4 (Figure 1). A 3-methylbenzyl substituent is attached to the nitrogen atom at position 1, introducing aromaticity and hydrophobicity. Key structural features include:
The crystal structure remains undetermined, but analogous piperidine-2,4-diones adopt half-chair conformations in solid states, as seen in related bicyclic systems .
Synthesis Methods
Dieckmann Cyclization
A regioselective Dieckmann cyclization strategy, as described for similar piperidine-2,4-diones , provides a viable route:
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Intermediate Preparation: β-Keto esters (e.g., methyl 3-(3-methylbenzylamino)acetoacetate) are synthesized via reductive amination of 3-methylbenzylamine with methyl acetoacetate.
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Cyclization: Intramolecular cyclization under basic conditions (e.g., NaOMe/MeOH) yields the piperidine-2,4-dione core .
Microwave-Assisted Alkylation
Microwave irradiation enhances reaction efficiency for N-alkylation steps, reducing synthesis times from hours to minutes . For example:
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Reagents: 3-Methylbenzyl chloride, piperidine-2,4-dione, K₂CO₃, tetrabutylammonium bromide.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| XLogP3-AA (Lipophilicity) | 1.2 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 37.4 Ų | |
| Rotatable Bonds | 2 | |
| Predicted Solubility | ~2.1 mg/mL (LogS = -2.7) |
The compound’s moderate lipophilicity (XLogP3-AA = 1.2) suggests balanced membrane permeability, while the absence of hydrogen bond donors may limit aqueous solubility .
Analytical Characterization
Spectroscopic Data
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IR (KBr): Strong absorptions at 1720 cm⁻¹ (C=O stretch) and 1680 cm⁻¹ (amide I band) .
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¹H NMR (400 MHz, CDCl₃): δ 7.21–7.15 (m, 4H, aromatic), 4.32 (s, 2H, N-CH₂), 3.02 (t, 2H, piperidine-H), 2.35 (s, 3H, CH₃), 2.24–2.18 (m, 2H, piperidine-H) .
Chromatographic Behavior
Applications and Future Directions
Drug Intermediate
The compound serves as a precursor for:
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Antidiabetic Agents: Thiazolidine-2,4-diones are PPAR-γ agonists (e.g., rosiglitazone) .
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CNS Therapeutics: Structural analogs show promise as opioid antagonists .
Limitations and Research Gaps
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Toxicity Data: No in vivo studies available.
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Target Identification: Computational docking studies are needed to predict protein targets.
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